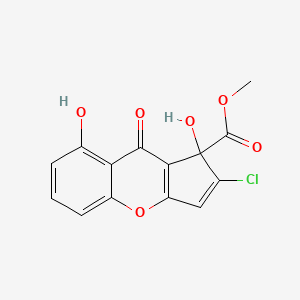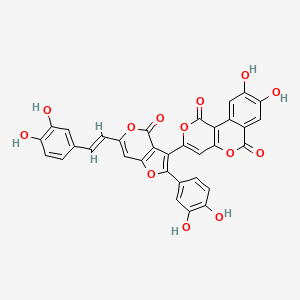
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one is an organic compound belonging to the pyrazoline family. This compound is characterized by a pyrazoline ring substituted with a methyl group at the third position, a naphthyl group at the first position, and a keto group at the fifth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one typically involves the reaction of 2-naphthylhydrazine with an appropriate α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process to form the pyrazoline ring. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl ring or the pyrazoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoline and naphthyl derivatives.
科学的研究の応用
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-5-oxo-2-pyrazoline-4-ide: Similar structure but with a phenyl group instead of a naphthyl group.
1-(2-Naphthyl)-3-methyl-5-pyrazolone: Similar structure but with a pyrazolone ring instead of a pyrazoline ring.
1-(2-Naphthyl)-3-methyl-5-oxo-2-pyrazoline: Similar structure but without the ide group.
Uniqueness
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthyl group enhances its aromaticity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H12N2O/c1-10-8-14(17)16(15-10)13-7-6-11-4-2-3-5-12(11)9-13/h2-9,15H,1H3 |
InChIキー |
POGUIFZDWMEBPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(N1)C2=CC3=CC=CC=C3C=C2 |
同義語 |
1-(2-naphthyl)-3-methyl-5-pyrazolone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1257863.png)



![2-(2,6-Dichlorophenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1257871.png)







![9-(Dimethylamino)-1-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1257883.png)

